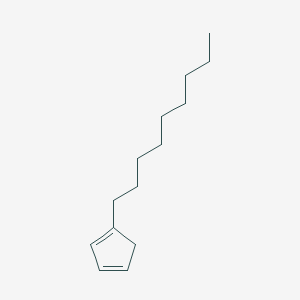
1,3-Cyclopentadiene, 1-nonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 1-nonyl is an organic compound with the molecular formula C₁₄H₂₄ and a molecular weight of 192.34 g/mol This compound is a derivative of cyclopentadiene, where a nonyl group is attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 1-nonyl can be synthesized through various organic synthesis methods. One common approach involves the alkylation of cyclopentadiene with nonyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the nonyl halide .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclopentadiene, 1-nonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopentadiene derivatives
Scientific Research Applications
1,3-Cyclopentadiene, 1-nonyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-cyclopentadiene, 1-nonyl involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes can exhibit unique catalytic properties and reactivity. Additionally, the compound’s structure allows it to participate in various organic reactions, influencing the outcome and selectivity of these processes .
Comparison with Similar Compounds
Cyclopentadiene: A parent compound with a similar structure but without the nonyl group.
1,2-Cyclopentadiene: An isomer with different substitution patterns.
Cyclopentadienyl anion: A related species with a negative charge, often used as a ligand in organometallic chemistry.
Uniqueness: 1,3-Cyclopentadiene, 1-nonyl is unique due to the presence of the nonyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other isomers. This uniqueness makes it valuable in specific applications where tailored reactivity and properties are required .
Properties
CAS No. |
102929-02-2 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
1-nonylcyclopenta-1,3-diene |
InChI |
InChI=1S/C14H24/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-14/h9-10,12H,2-8,11,13H2,1H3 |
InChI Key |
VDLGNFZFTOJYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















